molecular formula C12H16O4S B8484788 4-Tosylbutanoic acid methyl ester

4-Tosylbutanoic acid methyl ester

Cat. No.: B8484788
M. Wt: 256.32 g/mol
InChI Key: YVTNLYVIQVCLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tosylbutanoic acid methyl ester (methyl 4-(tosyloxy)butanoate) is an organic compound featuring a butanoic acid backbone substituted with a methyl ester group at the carboxyl terminus and a tosyl (p-toluenesulfonyl) group at the C4 position. This structure renders it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the tosyl group acts as an excellent leaving group.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

methyl 4-(4-methylphenyl)sulfonylbutanoate

InChI

InChI=1S/C12H16O4S/c1-10-5-7-11(8-6-10)17(14,15)9-3-4-12(13)16-2/h5-8H,3-4,9H2,1-2H3

InChI Key

YVTNLYVIQVCLAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl Esters

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Tosyl (C₇H₇SO₂) at C4 C₁₂H₁₆O₅S 280.32 Intermediate in SN2 reactions; drug synthesis Inferred
Methyl 4-hydroxybutanoate Hydroxyl (-OH) at C4 C₅H₁₀O₃ 118.13 Pharmaceutical precursor; flavoring agent
Benzenebutanoic acid, 4-methoxy-, methyl ester Methoxybenzene at C4 C₁₂H₁₆O₃ 208.25 Polymer additives; fragrance synthesis
Methyl 4-phenylbutanoate Phenyl (C₆H₅) at C4 C₁₁H₁₄O₂ 178.23 Flavoring agent (FEMA 2739)
4-(4-Biphenylyl)butanoic acid methyl ester Biphenyl at C4 C₁₇H₁₈O₂ 254.33 Liquid crystal precursors; materials science
4-(4-Cyanophenyl)butanoic acid methyl ester Cyano (-CN) at C4 C₁₂H₁₃NO₂ 203.24 Medicinal chemistry (nitrile reactivity)

Physicochemical Properties

  • Boiling Points and Solubility : Methyl esters with aromatic substituents (e.g., biphenylyl or phenyl) exhibit higher boiling points and lower water solubility compared to hydroxyl- or methoxy-substituted analogs .
  • Stability: Tosyl and cyano groups enhance electrophilicity, requiring anhydrous storage conditions to prevent hydrolysis .

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